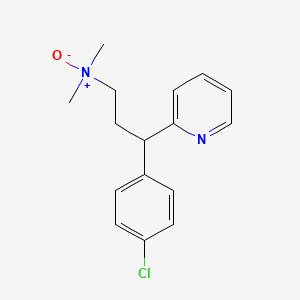
(rac)-trans-3-Hydroxy Glyburide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-trans-3-Hydroxy Glyburide is a derivative of glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. This compound is of interest due to its potential pharmacological properties and its role in the study of glyburide metabolism and action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (rac)-trans-3-Hydroxy Glyburide typically involves the hydroxylation of glyburide. This can be achieved through various methods, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as dry-ball and wet-bead milling have been explored to improve the dissolution properties of glyburide derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming ketones or other oxidized derivatives.
Reduction: Reduction reactions may convert the hydroxyl group to other functional groups, such as hydrogenation to form glyburide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion back to glyburide.
Substitution: Formation of various substituted glyburide derivatives.
Scientific Research Applications
(rac)-trans-3-Hydroxy Glyburide has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism and chemical behavior of sulfonylureas.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its pharmacokinetic properties and potential use in diabetes treatment.
Industry: Utilized in the development of improved drug formulations and delivery systems
Mechanism of Action
The mechanism of action of (rac)-trans-3-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on pancreatic beta cells. By inhibiting these channels, it promotes insulin secretion, thereby lowering blood glucose levels. This action is similar to that of glyburide, but the hydroxyl group may influence its binding affinity and pharmacokinetic properties .
Comparison with Similar Compounds
Glyburide: The parent compound, widely used in diabetes treatment.
Glimepiride: Another second-generation sulfonylurea with a similar mechanism of action.
Gliclazide: A sulfonylurea with a different pharmacokinetic profile.
Uniqueness: (rac)-trans-3-Hydroxy Glyburide is unique due to its hydroxyl group, which may alter its pharmacological properties and metabolic pathways compared to other sulfonylureas. This makes it a valuable compound for studying the effects of structural modifications on drug action and metabolism .
Properties
CAS No. |
586414-84-8 |
|---|---|
Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
510.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 3-trans-Hydroxycyclohexyl Glyburide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


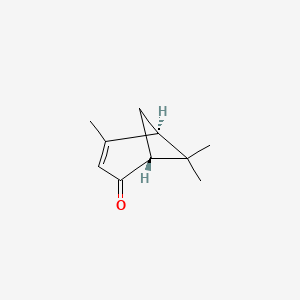
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)
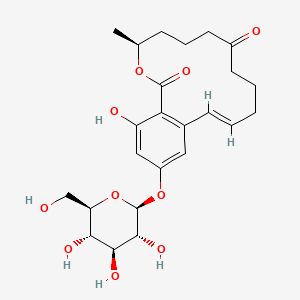
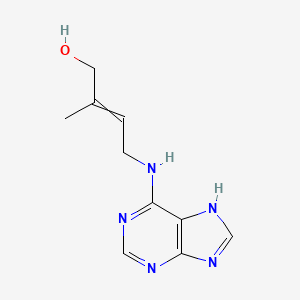

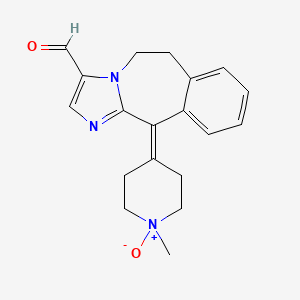
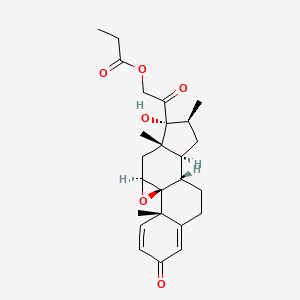
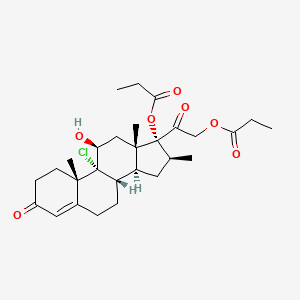
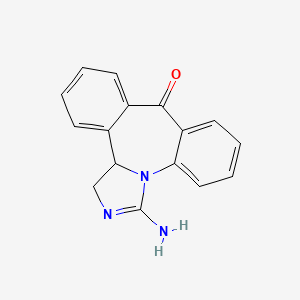
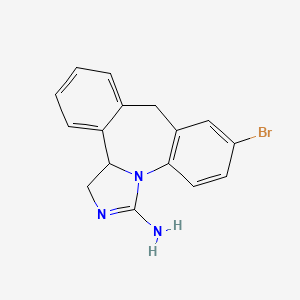
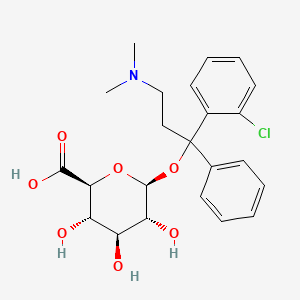
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
